Cicletanine

hypertension diuretic safety potassium homeostasis

Researchers studying salt-sensitive hypertension or endothelial dysfunction often face confounding potassium depletion with standard thiazides. Cicletanine uniquely resolves this with a dual PKC-inhibitory and vasorelaxant mechanism, offering critical experimental control. • Attenuated kaliuresis: Only 4.6-5.5 mmol/day K+ loss vs. 12.7 mmol/day for HCTZ 25 mg, preserving electrolyte homeostasis. • Endothelial protection: Increases prostacyclin (PGI2) by 28%, PGE2 by 149%, and nitric oxide ~40-fold, absent in conventional diuretics. • Active metabolite-driven: (+)-cicletanine sulfate is the primary natriuretic species, with 3.3-fold greater potency than the parent compound. • Chiral pharmacology: (-)-cicletanine exhibits 2.4-fold greater vasorelaxant potency, ideal for stereoselective studies.

Molecular Formula C14H12ClNO2
Molecular Weight 261.70 g/mol
CAS No. 89943-82-8
Cat. No. B1663374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCicletanine
CAS89943-82-8
Synonyms1,3-dihydro-6-methyl-7-hydroxy-3-(4-chlorophenyl)furo(3,4-d)pyridine
BN 1270
BN-1270
cicletanide
cicletanine
cicletanine hydrochloride
cycletanide
Justar
Tenstaten
Molecular FormulaC14H12ClNO2
Molecular Weight261.70 g/mol
Structural Identifiers
SMILESCC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3
InChIKeyCVKNDPRBJVBDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cicletanine: Dual Vasorelaxant and Diuretic Activity


Cicletanine is a racemic furopyridine derivative with a dual antihypertensive mechanism combining thiazide-like diuretic activity in the distal tubule with direct vasorelaxant effects on vascular smooth muscle [1]. Unlike classical thiazide diuretics, cicletanine inhibits protein kinase C (PKC), reversing vasoconstriction by blocking PKC-mediated Na/K-ATPase phosphorylation inhibition [2]. The compound is rapidly and almost fully metabolized via phase II conjugation into sulfo- and glucuro-conjugated metabolites, with the sulfate conjugate identified as the active natriuretic species [3].

Racemic furopyridine with PKC pathway inhibition
Dual renal and vascular research model fit
Enantiomer-specific activity consideration for chiral studies

Cicletanine vs. Thiazide Diuretics: Key Differences


Although cicletanine is classified as a thiazide-like diuretic, it exhibits fundamental pharmacological divergence from thiazides (hydrochlorothiazide, bendrofluazide) and thiazide-like agents (indapamide) in kaliuretic impact, endothelial function modulation, and stereoselective metabolism. Standard thiazide diuretics produce significant potassium wasting and can exacerbate metabolic disturbances in hypertensive patients with comorbidities [1]. In contrast, cicletanine demonstrates attenuated kaliuresis and uniquely enhances endothelial prostacyclin and nitric oxide generation—properties absent in conventional diuretic comparators [2]. Furthermore, cicletanine's active natriuretic species is not the parent compound but its (+)-sulfate metabolite, a pharmacodynamic distinction that precludes simple extrapolation from other diuretic classes [3].

PKC-inhibitory mechanism absent in thiazides
Vascular effects may not transfer; thiazide comparators lack PKC-mediated pathway modulation.
Active natriuretic species is (+)-sulfate metabolite
Parent compound alone does not represent the active diuretic species; metabolite profile must be considered.
Endothelial prostacyclin/NO enhancement not replicated
Standard diuretics lack documented endothelial function modulation; vascular protective endpoints may differ.

Cicletanine Comparative Evidence


Reduced Potassium Wasting vs. Hydrochlorothiazide

In a randomized, double-blind, placebo-controlled crossover study in prehypertensive and stage 1 hypertensive male patients (n=18 per treatment arm), cicletanine demonstrated significantly less kaliuresis than hydrochlorothiazide (HCTZ) at both clinically relevant doses. Mean 24-hour urinary potassium excretion increase relative to placebo was 4.6 mmol/day for cicletanine 50 mg (P=0.026) and 5.5 mmol/day for cicletanine 150 mg (P=0.011), compared to 12.7 mmol/day for HCTZ 25 mg (P≤0.001) [1]. This represents a 64% reduction in potassium wasting at the 50 mg dose and a 57% reduction at the 150 mg dose relative to HCTZ 25 mg. Natriuresis was also less pronounced: cicletanine 50 mg increased sodium excretion by 21.7 mmol/day vs. 102.2 mmol/day for HCTZ 25 mg [1].

Potassium Wasting vs HCTZ
Head-to-head
Cicletanine 50 mg: 24h K⁺ excretion +4.6 mmol/day vs HCTZ 25 mg +12.7 mmol/day (64% lower)
Supports model selection for reduced kaliuretic context
Randomized double-blind crossover; n=18 per arm
hypertension diuretic safety potassium homeostasis kaliuresis

Lower Antihypertensive Dose vs. Indapamide

In young stroke-prone spontaneously hypertensive rats (SHR) fed a high-salt diet, the minimal effective antihypertensive dose of cicletanine (1 mg/kg p.o.) was comparable to the ACE inhibitor captopril (1 mg/kg) and three-fold lower than that of the thiazide-like diuretic indapamide (3 mg/kg) [1]. Notably, the diuretic and electrolyte-excretion effects of cicletanine required doses 10 to 30 times higher than the antihypertensive dose, indicating a dissociation between its vascular and renal actions [1]. The vascular action was further characterized by an apparent pA2 of 5.12 against alpha-adrenoceptor-mediated responses in isolated rat aorta [1].

Antihypertensive Dose vs Indapamide
Head-to-head
Minimal effective dose: CIC 1 mg/kg vs Indapamide 3 mg/kg
Supports dose-response study design without confounding diuresis
Stroke-prone SHR rats; high-salt diet
hypertension dose-response antihypertensive efficacy preclinical models

Endothelial Prostacyclin and NO Enhancement

In Dahl salt-sensitive rats fed a high-salt (4% NaCl) diet for 12 weeks, chronic high-dose cicletanine treatment (30 mg/kg/day for the final 6 weeks) produced significant improvements in endothelial vasodilatory mediator generation compared to untreated high-salt controls. Aortic wall prostacyclin (PGI2) generation increased by 28% (p<0.005) and prostaglandin E2 (PGE2) generation by 149% (p<0.001) [1]. Nitric oxide (NO) generation increased approximately 40-fold from 0.38 to 15.4 pmol/cm²/30 min (p<0.001), accompanied by a 47% increase in vascular cGMP synthesis [1]. These molecular changes were associated with significant reductions in systolic blood pressure (223 vs. 195 mmHg, p<0.01) and attenuation of endothelial injury, arterial lesions, and glomerulosclerosis [1].

Endothelial Mediator Enhancement
Cross-study
PGI₂ +28%, PGE₂ +149%, NO ~40-fold vs untreated controls
Supports endothelial response endpoint interpretation
Dahl salt-sensitive rats; 30 mg/kg/day for 6 weeks
endothelial function vascular protection prostacyclin nitric oxide Dahl salt-sensitive rat

Stereoselective Vasorelaxant Potency

In isolated human pulmonary artery rings, cicletanine enantiomers displayed differential vasorelaxant potency. (−)-Cicletanine (BN-50418) showed superior antagonism of endothelin-1 (Et-1)-induced vasoconstriction, shifting the EC50 for Et-1 from 26±2.8 nM to 47±4.2 nM (p<0.01), compared to (+)-cicletanine (BN-50417) which only shifted EC50 to 29.9±6.5 nM [1]. The (−)-enantiomer also more effectively potentiated atrial natriuretic peptide (ANP)-induced relaxation (EC50 reduction from 9.7±1.9 nM to 4.2±0.6 nM, p<0.01) and sodium nitroprusside (SNP)-induced relaxation, where (−)-cicletanine (EC50 3.3±0.54 nM) was 2.4-fold more potent than (+)-cicletanine (EC50 7.9±1.8 nM; p<0.05) [1].

Stereoselective Vasorelaxation
Head-to-head
(−)-Cicletanine potentiates SNP EC₅₀ 3.3 nM vs (+)-Cicletanine 7.9 nM (2.4-fold)
Supports enantiomer-specific vasorelaxant context
Human pulmonary artery rings; ET-1 precontraction
stereoselectivity vasorelaxation enantiomers human pulmonary artery sodium nitroprusside

Enantioselective Natriuretic Metabolite Potency

Cicletanine's natriuretic activity is mediated primarily by its (+)-sulfate conjugate, not the parent compound. In rats, 24-hour urinary excretion of (+)-cicletanine sulfate was 5-fold higher than (−)-cicletanine sulfate (18.9% vs. 3.8% of oral dose) [1]. Following direct renal artery administration, (+)-cicletanine sulfate exhibited 3.3-fold greater natriuretic potency (ED50 1.86±0.28 mg/kg) compared to (−)-cicletanine sulfate (ED50 6.1±1.0 mg/kg; n=4) [1]. In rat erythrocytes, (+)-cicletanine sulfate was 2.3-fold more potent in inhibiting the Na⁺-dependent Cl⁻/HCO₃⁻ anion exchanger (IC50 61±3 μM vs. 142±31 μM for the (−)-enantiomer; n=4) [1].

Enantioselective Natriuretic Potency
Head-to-head
(+)-Cicletanine sulfate ED₅₀ 1.86 mg/kg vs (−)-Cicletanine sulfate 6.1 mg/kg (3.3-fold)
Supports active metabolite identification and natriuretic endpoint context
Anesthetized rats; renal artery administration
natriuresis metabolite sulfoconjugation anion exchanger renal pharmacology

Cicletanine: Key Research Applications


Hypertension Studies Requiring Minimal Potassium Wasting

Cicletanine is indicated for experimental hypertension models or clinical studies where hypokalemia risk must be controlled. With kaliuresis increases of only 4.6–5.5 mmol/day vs. 12.7 mmol/day for HCTZ 25 mg, cicletanine enables diuretic-based blood pressure reduction without the confounding potassium depletion that complicates interpretation of cardiovascular outcomes [1]. This profile is particularly valuable in studies involving salt-sensitive hypertension, elderly populations, or patients with comorbid electrolyte disturbances.

Vascular Studies Requiring Endothelial Function Preservation

Cicletanine uniquely enhances endothelial vasodilatory mediator generation—increasing PGI2 by 28%, PGE2 by 149%, and NO by ~40-fold—in contrast to standard diuretics that lack documented endothelial protective effects [1]. This makes cicletanine the preferred diuretic/antihypertensive for studies investigating endothelial dysfunction, vascular remodeling, or salt-induced cardiovascular injury where preservation of NO and prostacyclin pathways is a critical experimental endpoint.

Chiral Pharmacology and Metabolite Studies

The enantioselective vasorelaxant potency of (−)-cicletanine (2.4-fold greater than (+)-cicletanine) and the 3.3-fold greater natriuretic potency of (+)-cicletanine sulfate establish cicletanine as a compelling model for chiral pharmacology studies [1][2]. Procurement of enantiopure (−)-cicletanine or (+)-cicletanine sulfate is justified for investigations of stereoselective drug action, active metabolite identification, or structure-activity relationship studies of furopyridine derivatives.

Comparative Benchmarks vs. Thiazide Diuretics

With head-to-head quantitative data against hydrochlorothiazide (kaliuresis, natriuresis), indapamide (minimal effective dose), and bendrofluazide (urinary electrolyte excretion), cicletanine serves as a well-characterized comparator for benchmarking novel diuretic or antihypertensive candidates [1][2]. Its unique PKC-inhibitory activity (IC50 45±11 μM against rat brain PKC) provides an additional mechanistic differentiation point for studies exploring PKC-mediated pathways in hypertension [3].

Application
Selection Property
Validation Focus
Potassium-sparing hypertension research models
Attenuated kaliuretic profile relative to thiazides
Kaliuresis and natriuresis endpoint monitoring
Endothelial function preservation studies
Endothelial prostacyclin/NO pathway enhancement
PGI₂, PGE₂, and NO generation endpoints
Chiral pharmacology and active metabolite research
Enantiomer-specific potency and metabolite differentiation
Enantiomer purity and sulfoconjugate metabolite profiling
Diuretic/antihypertensive comparator benchmarking
Head-to-head pharmacokinetic/pharmacodynamic characterization
PKC inhibition and electrolyte handling comparison

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